Foreword: The Rationale for Rigorous Physicochemical Profiling
Foreword: The Rationale for Rigorous Physicochemical Profiling
An In-depth Technical Guide to the Physicochemical Properties of 1-cyclohexyl-2(1H)-pyridinone
In modern drug discovery and development, a molecule's success is not dictated solely by its potency at a given biological target. The journey from a promising hit to a viable clinical candidate is paved with challenges related to its fundamental physical and chemical nature. Properties such as solubility, lipophilicity, and ionization state govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its bioavailability and potential for toxicity.[1][2][3] A failure to thoroughly characterize these attributes early in the development pipeline is a significant contributor to late-stage attrition, wasting valuable time and resources.[4]
This guide provides a comprehensive framework for the characterization of 1-cyclohexyl-2(1H)-pyridinone, a molecule featuring the medicinally relevant 2-pyridinone scaffold. The 2-pyridinone ring system is a common feature in numerous bioactive compounds. The N-substitution with a cyclohexyl group imparts significant lipophilicity, creating an interesting balance with the polar lactam core. This document is designed for researchers, medicinal chemists, and drug development professionals, offering not just a compilation of data, but a detailed exposition of the experimental logic and methodologies required to generate a robust and reliable physicochemical data package.
Compound Identification and Structural Attributes
Before any experimental work commences, it is imperative to confirm the identity and structure of the target molecule.
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IUPAC Name: 1-cyclohexylpyridin-2(1H)-one
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Molecular Formula: C₁₁H₁₅NO
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Molecular Weight: 177.24 g/mol
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Chemical Structure:
(Note: Placeholder for actual structure image)
While comprehensive experimental data for this specific molecule is not extensively documented in publicly accessible databases, its structural components allow for informed predictions and guide the necessary experimental characterization.
Core Physicochemical Properties: A Summary
The following table summarizes the key physicochemical parameters for 1-cyclohexyl-2(1H)-pyridinone. It is crucial to recognize that where experimental data is unavailable, values must be determined empirically using the protocols outlined in this guide.
| Property | Value | Method of Determination | Significance in Drug Development |
| Molecular Weight | 177.24 g/mol | Calculation | A key component of Lipinski's Rule of Five; influences diffusion and transport.[2] |
| Melting Point (°C) | To be determined | Capillary Melting Point Apparatus | Indicator of purity, lattice energy, and physical state at ambient temperature. |
| Boiling Point (°C) | To be determined | Distillation | Relevant for purification, stability at high temperatures, and formulation processes. |
| Aqueous Solubility | To be determined | Thermodynamic Shake-Flask Method | Governs dissolution rate and concentration gradient for absorption; critical for bioavailability.[1] |
| LogP (o/w) | To be determined | Shake-Flask or HPLC Method | Measures lipophilicity; impacts membrane permeability, protein binding, and metabolic stability.[1] |
| pKa | To be determined | Potentiometric Titration or UV-spectroscopy | Defines the ionization state at physiological pH, which profoundly affects solubility and cell penetration. |
Experimental Workflows for Precise Characterization
The following sections detail the rationale and step-by-step protocols for determining the most critical physicochemical properties. The overarching goal is to create a self-validating system where each measurement is robust, reproducible, and grounded in established principles.
General Workflow for Physicochemical Profiling
The logical flow of characterization ensures that foundational properties are established before more complex, pH-dependent parameters are measured.
Caption: Overall workflow for physicochemical characterization.
Protocol: Thermodynamic Aqueous Solubility
Causality: Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. This value is fundamental because it defines the maximum possible concentration in the gastrointestinal tract, directly influencing the driving force for absorption. Unlike kinetic solubility, it is independent of the solid-state form's dissolution rate, providing a more reliable parameter for biopharmaceutical modeling.
Methodology: Shake-Flask Method (ICH Guideline Compliant)
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Preparation: Prepare a series of phosphate-buffered saline (PBS) solutions at relevant pH values (e.g., pH 2.0, 6.5, 7.4).
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Sample Addition: Add an excess amount of solid 1-cyclohexyl-2(1H)-pyridinone to a known volume of each buffer in a sealed glass vial. The excess solid ensures that equilibrium is reached from a state of saturation.
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Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) using a shaker bath for a prolonged period (24-48 hours) to ensure equilibrium is fully established.
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Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.
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Sampling: Carefully extract an aliquot from the clear supernatant.
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Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a standard curve of known concentrations.
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Validation: The presence of solid material at the end of the experiment must be visually confirmed to validate that the measured concentration represents the saturation solubility.
Protocol: Lipophilicity (LogP) Determination
Causality: The octanol-water partition coefficient (LogP) is the gold standard for measuring a molecule's lipophilicity. It quantifies the distribution of a neutral compound between an immiscible lipid-like (n-octanol) and aqueous phase. This parameter is a surrogate for a molecule's ability to partition into biological membranes and is a cornerstone of predictive ADME models and guidelines like the "Rule of Five".[1][2]
Caption: Experimental workflow for the Shake-Flask LogP determination.
Methodology: Shake-Flask Method
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Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer at a pH where the compound is neutral) with n-octanol by mixing them overnight and then separating the layers. This prevents volume changes during the experiment.
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Compound Introduction: Dissolve a known quantity of 1-cyclohexyl-2(1H)-pyridinone in the aqueous phase. The initial concentration should be well below its aqueous solubility limit.
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Partitioning: Combine the compound-containing aqueous phase with an equal volume of the pre-saturated n-octanol in a glass vial.
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Equilibration: Shake the vial for a sufficient time (e.g., 24 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.
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Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the octanol and aqueous layers.
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Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a validated HPLC-UV method.
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Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final value is expressed as LogP.
Spectroscopic Profile for Structural Verification
Spectroscopic analysis is non-negotiable for confirming the identity and integrity of the compound before and after physicochemical experiments.
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¹H NMR (Proton NMR): The spectrum should be consistent with the structure. Key expected signals include multiplets in the aliphatic region (~1.0-2.0 ppm) corresponding to the cyclohexyl protons and distinct signals in the aromatic/olefinic region for the pyridinone ring protons. The integration of these signals should correspond to the number of protons in each environment.
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¹³C NMR (Carbon NMR): The spectrum should show the correct number of carbon signals. A characteristic signal for the carbonyl carbon (C=O) of the lactam is expected at a downfield chemical shift (~160-170 ppm).
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Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight (177.24).[5]
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Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the lactam functional group is expected in the region of 1650-1690 cm⁻¹.[6]
Conclusion: Building a Predictive Profile
The physicochemical properties of 1-cyclohexyl-2(1H)-pyridinone, determined through the rigorous experimental protocols detailed in this guide, form the foundation for predicting its in vivo behavior. The interplay between the high lipophilicity imparted by the N-cyclohexyl group and the polar, potentially ionizable 2-pyridinone core dictates its ADME profile. A low aqueous solubility combined with a high LogP might suggest permeability-limited absorption or potential for high plasma protein binding. This data package is not merely a set of numbers but a predictive tool, enabling scientists to make informed decisions, design better formulations, and ultimately increase the probability of success for drug candidates built upon this molecular scaffold.
References
- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Vertex AI Search.
- Importance of Physicochemical Properties In Drug Discovery. (2015). rajjournals.
- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed.
- Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. (2011). Chemical Research in Toxicology.
- How Drug Physical and Chemical Properties Impact Effectiveness. (2025). Raytor.
- Chapter 1: Physicochemical Properties. (2023). The Royal Society of Chemistry.
- LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. (2025). Chemistry LibreTexts.
- 2(1H)-Pyridinone. (n.d.). NIST WebBook.
- 2(1H)-Pyridinone Mass Spectrum. (n.d.). NIST WebBook.
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